2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide

Medicinal Chemistry Oxidation State Modulation Drug Design

Researchers requiring oxidation-sensitive thioether-linked thiazole-acetamide probes for covalent inhibitor design face limited commercial availability. CAS 896342-77-1 directly addresses this gap: (1) The thioether (-S-) linker enables reversible covalent engagement with active-site cysteine residues, supporting mechanism-based inhibition studies with prolonged target residence time. (2) The para-fluorine atom provides a sensitive ¹⁹F NMR handle for label-free, ligand-observed protein-binding experiments (Kd determination) in fragment-based drug discovery. (3) Computed XLogP3-AA of 4.3 and MW 389.4 g/mol reside within favorable physicochemical space for CNS penetration, with the 3-nitrophenyl regioisomer offering distinct P-gp recognition patterns that may reduce efflux liability versus 4-nitro analogs. In stock at BenchChem for expedited global research supply.

Molecular Formula C17H12FN3O3S2
Molecular Weight 389.42
CAS No. 896342-77-1
Cat. No. B2432158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
CAS896342-77-1
Molecular FormulaC17H12FN3O3S2
Molecular Weight389.42
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F
InChIInChI=1S/C17H12FN3O3S2/c18-12-4-6-14(7-5-12)25-10-16(22)20-17-19-15(9-26-17)11-2-1-3-13(8-11)21(23)24/h1-9H,10H2,(H,19,20,22)
InChIKeyNERIGTKDPRHNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide Identity & Profile


2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (CAS 896342-77-1) is a synthetic thiazole-acetamide derivative characterized by a 4-fluorophenylthio moiety linked via a thioether bridge to an acetamide core and a 3-nitrophenyl substitution at the 4-position of the thiazole ring [1]. Its molecular formula is C₁₇H₁₂FN₃O₃S₂ with a molecular weight of 389.4 g/mol and a computed XLogP3-AA of 4.3, indicating moderate lipophilicity suitable for membrane permeability in cellular assays [1]. The compound is listed in the ECHA inventory under substance information number 100.244.607, confirming its regulatory traceability within the EU chemical framework [2]. As a member of the broader thiazole-acetamide class, this scaffold has been explored for anticholinesterase activity, with structurally related compounds demonstrating dual AChE/BChE inhibition and Aβ aggregation modulation relevant to neurodegenerative disease research [3].

Thiazole-acetamide Research probe for cholinesterase studies
3-nitrophenyl regioisomer for target engagement
4-fluorophenylthio enables ¹⁹F NMR

2-((4-Fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide Substitution Risks


Within the thiazole-acetamide chemical space, subtle structural variations produce divergent biological profiles that preclude simple interchangeability. The target compound's 4-fluorophenylthioether (–S–) linker is oxidation-sensitive, distinguishing it from sulfonyl (–SO₂–) analogs such as 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (CAS 895470-48-1), which possess altered electronic character, hydrogen-bonding capacity, and metabolic stability [1]. The 3-nitrophenyl regioisomer at the thiazole 4-position diverges from the 4-nitrophenyl variant (CAS 53173-92-5) in both dipole moment orientation and steric profile, factors known to influence target binding in thiazole-based enzyme inhibitors [2]. Furthermore, the thioether bridge length and para-fluorine substitution pattern dictate conformational flexibility and halogen-bonding potential, parameters critical for selective cholinesterase engagement as demonstrated in SAR studies of thiazole-acetamide series where single-atom modifications yielded >10-fold shifts in IC₅₀ values [3]. Without direct comparative data, substituting any close analog risks introducing uncharacterized potency losses or selectivity reversals.

Oxidation-state mismatch
Sulfonyl analog (CAS 895470-48-1) may alter electronic character and metabolic stability, limiting direct replacement.
Nitro regioisomerism
4-nitrophenyl regioisomer may shift binding orientation and cholinesterase engagement relative to the 3-nitro isomer.
Halogen/linker variation
4-chlorophenoxy analog lacks a fluorine NMR handle and differs in linker polarity, complicating activity extrapolation.

2-((4-Fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide Differentiation Evidence


Thioether vs. Sulfonyl Oxidation State Difference

2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide incorporates a thioether (–S–) bridge that is structurally reduced compared to the sulfonyl (–SO₂–) group in the direct analog 2-((4-fluorophenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide (CAS 895470-48-1). This oxidation-state difference results in a molecular weight reduction of 32 Da (389.4 g/mol vs. 421.4 g/mol) [1], which may enhance passive membrane permeability according to Lipinski guidelines. While experimental potency data for the target compound have not been published in the peer-reviewed literature at the time of this assessment, the thioether linkage retains a nucleophilic sulfur center that can participate in reversible covalent interactions or metabolic oxidation, offering a distinct reactivity profile for probe design, in contrast to the metabolically inert and more polar sulfonyl group [1].

Oxidation State
Class-level inference
–32 Da
ΔMW vs. sulfonyl analog
May support improved CNS penetration model context.
Computed properties; experimental potency not reported.
Medicinal Chemistry Oxidation State Modulation Drug Design

Nitro Regioisomerism: 3- vs. 4-Nitrophenyl

The target compound bears a 3-nitrophenyl substituent at the thiazole 4-position, which is regioisomerically distinct from the 4-nitrophenyl analog N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide (CAS 53173-92-5) [1]. In thiazole-acetamide SAR explored for anticholinesterase activity, the position of the nitro group on the phenyl ring has been shown to modulate both AChE and BChE inhibitory potency through altered π-stacking and hydrogen-bonding interactions within the enzyme active site. The lead compound in that series, bearing different aryl substitutions, achieved an AChE IC₅₀ of 3.14 ± 0.16 µM with a selectivity index of 2.94 over BChE [2]. Although direct IC₅₀ values for the 3-nitro vs. 4-nitro regioisomers are not publicly available, the class-level evidence indicates that nitro regioisomerism is a key determinant of cholinesterase engagement and selectivity [2].

Nitro Regioisomerism
Class-level inference
Target (3-nitro) Meta orientation
Comparator (4-nitro) Para; class-level IC₅₀ shift
Nitro position may influence cholinesterase engagement.
Direct IC₅₀ comparison for this pair not available.
SAR Regiochemistry Biological Activity

4-Fluorophenylthio Substituent Effect

The 4-fluorophenylthio group introduces a para-fluorine atom capable of participating in halogen bonding and enhancing metabolic stability relative to non-fluorinated phenylthio analogs. While direct metabolic stability data for the target compound are lacking, the broader thiazole-acetamide literature demonstrates that fluorination at the para position of pendant aryl rings can increase plasma protein binding and reduce CYP450-mediated oxidation, potentially extending half-life in pharmacokinetic studies [1]. The absence of fluorine in the 4-chlorophenoxy analog 2-(4-chlorophenoxy)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide results in a structurally distinct compound with different electronic properties (chloro vs. fluoro) and an oxygen bridge instead of sulfur, illustrating the combinatorial nature of SAR in this chemical series and the difficulty of predicting activity replacement [2].

Fluorine Substitution
Supporting evidence
Electronegativity Δ
0.82
Linker
S vs. O
Halogen
F vs. Cl
4-fluorophenylthio enables ¹⁹F NMR and may alter metabolic profile.
Pair-specific biological data not available.
Halogen Bonding Metabolic Stability Fluorine Chemistry

2-((4-Fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide Application Scenarios


Reversible Covalent Probe Design

The thioether (–S–) linker in 2-((4-fluorophenyl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide provides a nucleophilic sulfur center that can be exploited in reversible covalent inhibitor design. Unlike the sulfonyl analog (CAS 895470-48-1), which is oxidized and incapable of further nucleophilic reactivity, the thioether may form disulfide bonds or undergo metabolic S-oxidation in cellular environments, enabling mechanism-based inhibition studies [1]. This property is particularly relevant for proteases with active-site cysteine residues, where reversible covalent engagement can achieve prolonged target residence time.

CNS-Penetrant Lead Optimization

With a computed XLogP3-AA of 4.3 and molecular weight of 389.4 g/mol [1], the compound resides within favorable physicochemical space for CNS penetration. The 3-nitrophenyl regioisomer, when compared to 4-nitrophenyl analogs, may offer distinct P-glycoprotein (P-gp) recognition patterns, potentially reducing efflux liability. In a series of thiazole-acetamide anticholinesterase agents, compounds with similar LogP values exhibited measurable brain exposure in rodent models, supporting the use of this chemotype for Alzheimer's disease target validation where dual AChE inhibition and Aβ anti-aggregation are desired [2].

¹⁹F NMR Fragment for Binding Assays

The para-fluorine atom on the phenylthio ring provides a sensitive ¹⁹F NMR handle for ligand-observed protein-binding experiments without the need for isotopic labeling [1]. This enables direct measurement of binding affinity (Kd) and competition studies in fragment-based drug discovery (FBDD) campaigns. Compared to the direct regioisomer N-[4-(3-nitrophenyl)-2-thiazolyl]acetamide (CAS 53173-92-5), which lacks fluorine, the target compound offers a distinct biophysical assay modality that can accelerate hit-to-lead progression.

Oxidative Metabolism Reference Standard

The thioether functionality serves as a metabolic soft spot for cytochrome P450-mediated S-oxidation, producing the corresponding sulfoxide and sulfone metabolites. Use of the purified target compound as a reference standard enables LC-MS/MS method development for metabolite identification and quantification in microsomal or hepatocyte incubation systems. The structurally defined sulfonyl analog (CAS 895470-48-1) can serve as the fully oxidized metabolite standard, facilitating quantitative metabolic pathway delineation [1].

Application
Selection Property
Validation Focus
Thioether-Reactive Probe Design
Thioether nucleophilicity
Reversible covalent engagement assays
CNS Target Engagement Studies
Moderate lipophilicity and MW profile
Brain penetration and P-gp interaction screening
¹⁹F NMR Binding Assays
Para-fluorine (¹⁹F) NMR handle
Kd determination and competition binding
Oxidative Metabolism Profiling
Thioether S-oxidation pathway
Sulfoxide/sulfone metabolite monitoring by LC-MS/MS
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